Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate
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Overview
Description
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate is a coordination compound that features a ruthenium center coordinated to an allyl group and bis(2-aminoethyldiphenylphosphino) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate typically involves the reaction of a ruthenium precursor with 2-aminoethyldiphenylphosphine and an allyl halide. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the ruthenium center. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands around the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism of action of Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate involves the coordination of the ruthenium center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the ruthenium center activates substrates through coordination, enabling reactions like hydrogenation or bond formation.
Comparison with Similar Compounds
Similar Compounds
- Tris(triphenylphosphine)ruthenium(II) chloride
- Dichlorotris(triphenylphosphine)ruthenium(II)
- Ruthenium(II) bis(2,2’-bipyridine) chloride
Uniqueness
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. The presence of the allyl group and bis(2-aminoethyldiphenylphosphino) ligands provides a versatile platform for various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
InChI |
InChI=1S/2C14H16NP.C3H5.BF4.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-3-2;2-1(3,4)5;/h2*1-10H,11-12,15H2;3H,1-2H2;;/q;;;-1;+2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXXWZASZIRDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37BF4N2P2Ru+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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